An In-depth Technical Guide to 4-Nitro-o-phenylenediamine Hydrochloride
An In-depth Technical Guide to 4-Nitro-o-phenylenediamine Hydrochloride
This guide provides a comprehensive technical overview of 4-Nitro-o-phenylenediamine hydrochloride (4-NOPD HCl), a pivotal reagent in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, applications, and safety protocols associated with this compound. Our focus extends beyond mere data presentation to offer insights into the causality behind its utility and handling, ensuring a self-validating framework for its application in research and development.
Core Chemical Identity and Physicochemical Properties
4-Nitro-o-phenylenediamine hydrochloride (CAS No: 53209-19-1) is the hydrochloride salt of 4-nitro-1,2-benzenediamine (CAS No: 99-56-9).[1][2] The presence of the hydrochloride group enhances its stability and modifies its solubility profile compared to the free base. The molecule's architecture, featuring two adjacent amino groups and a para-nitro group, dictates its unique reactivity, making it a valuable precursor for synthesizing complex heterocyclic systems.[1]
The parent compound, 4-Nitro-o-phenylenediamine, is an orange-red to reddish-brown crystalline powder.[3][4] The hydrochloride salt typically presents as a powder as well.[5] Its core structure is a phenylenediamine substituted with a nitro group at the 4-position.[4][6] This substitution pattern creates a molecule with both electron-donating amino groups and a powerful electron-withdrawing nitro group, leading to a rich and versatile chemical reactivity.
Table 1: Physicochemical Properties of 4-Nitro-o-phenylenediamine and its Hydrochloride Salt
| Property | 4-Nitro-o-phenylenediamine | 4-Nitro-o-phenylenediamine Hydrochloride | Source(s) |
| CAS Number | 99-56-9 | 53209-19-1 | [1][5] |
| Molecular Formula | C₆H₇N₃O₂ | C₆H₈ClN₃O₂ | [2][7] |
| Molecular Weight | 153.14 g/mol | 189.60 g/mol | [2][7] |
| Appearance | Dark red needles or red/orange-red powder | Powder | [4][7] |
| Melting Point | 199-201 °C | Not specified | [5] |
| Solubility | Poorly soluble in water (1.2 g/L at 20°C); Soluble in ethanol, acetone, and aqueous HCl.[4][6][8] | Soluble in 1 N HCl:ethanol (1:1) at 50 mg/mL.[5] | [4][5][6][8] |
| pKa | 2.61 (conjugate acid) | Not specified | [7] |
| log Kow (Octanol/water) | 0.88 | Not specified | [7][9] |
Spectroscopic Profile
The structural features of 4-NOPD are well-characterized by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum provides distinct signals corresponding to the aromatic protons and the amine protons. Data is available in public databases like ChemicalBook and SpectraBase.[10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for N-H stretching of the primary amine groups, as well as symmetric and asymmetric stretching of the N-O bonds in the nitro group.[7]
-
UV-Vis Spectroscopy: In a 20% sulfuric acid solution, 4-NOPD exhibits a maximum absorption (λmax) at 380 nm.[7]
Synthesis and Reaction Chemistry
The primary value of 4-NOPD HCl in research and development lies in its reactivity, which is governed by the interplay between the nucleophilic amino groups and the electron-withdrawing nitro group.
Synthetic Pathways
The industrial synthesis of 4-Nitro-o-phenylenediamine typically involves the selective reduction of one nitro group in 2,4-dinitroaniline.[1] Modern synthetic protocols prioritize green chemistry principles, utilizing safer solvents and efficient catalytic systems.[1] A common laboratory-scale synthesis involves the catalytic reduction of 2,4-dinitroaniline using palladium on carbon (Pd/C) with hydrazine hydrate as the hydrogen source in an ethanol solvent.[12] This method is advantageous as it avoids the need for handling flammable hydrogen gas.[1]
Protocol 1: Laboratory Synthesis of 4-Nitro-o-phenylenediamine[13]
-
Dissolution: Dissolve 2,4-dinitroaniline (e.g., 2.7 mmol) in ethanol (e.g., 5 mL) in a suitable reaction flask.
-
Catalyst Addition: Add 10% Pd/C catalyst (e.g., 25 mg) to the solution.
-
Reductant Addition: Slowly add hydrazine hydrate (e.g., 13.7 mmol) to the mixture at room temperature. Causality: Hydrazine hydrate serves as an in-situ source of hydrogen for the catalytic reduction. The Pd/C catalyst facilitates the selective reduction of one nitro group over the other.
-
Reaction: Stir the reaction mixture at room temperature for approximately 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the mixture through Celite to remove the Pd/C catalyst.
-
Extraction: Treat the filtrate with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Purification: Dry the organic phase over sodium sulfate, concentrate it in vacuo, and purify the resulting residue by silica gel column chromatography to yield 4-nitrobenzene-1,2-diamine.[12]
Core Reactivity and Applications
The two adjacent amino groups in 4-NOPD are strategically positioned for cyclization reactions. This makes it an essential building block for various heterocyclic compounds, particularly benzimidazoles, which are significant scaffolds in medicinal chemistry and materials science.[1]
-
Benzimidazole Synthesis: 4-NOPD readily undergoes condensation reactions with aldehydes or carboxylic acids to form 2-substituted-nitrobenzimidazoles.[1] This reaction is often catalyzed to improve efficiency and yield.[1]
-
Schiff Base Formation: As a diamine, 4-NOPD can react with two equivalents of an aldehyde or ketone to form diimine derivatives, also known as Schiff bases. These are important ligands in coordination chemistry.[1]
-
Derivatization Reagent: In analytical chemistry, 4-NOPD is used as a derivatization reagent for the sensitive detection of compounds like diacetyl using high-performance liquid chromatography (HPLC).[1]
Figure 1: Key synthetic and analytical applications stemming from 4-Nitro-o-phenylenediamine hydrochloride.
Stability and Incompatibility
Proper storage and handling are critical to maintaining the integrity of 4-NOPD HCl and ensuring laboratory safety.
-
Stability: The compound is stable under recommended storage conditions.[5] However, it is light-sensitive and should be protected from light.[6][13]
-
Incompatible Materials: It is incompatible with strong oxidizing agents, strong acids, strong reducing agents, acid chlorides, and acid anhydrides.[4][5][14]
-
Hazardous Decomposition: When heated to decomposition or upon burning, it produces toxic fumes, including carbon oxides and nitrogen oxides (NOx).[5][9][14]
Safety, Handling, and Storage
Working with 4-NOPD and its hydrochloride salt requires strict adherence to safety protocols due to their hazardous nature. The parent compound is classified as causing skin irritation, serious eye irritation, and may cause an allergic skin reaction.[1][14] It is also harmful if swallowed.[14][15] The hydrochloride salt is suspected of causing genetic defects and is harmful if swallowed, in contact with skin, or if inhaled.[2][15]
Table 2: GHS Hazard Classification for 4-Nitro-o-phenylenediamine Hydrochloride [2]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
Protocol 2: Safe Handling and Storage
-
Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][14]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid contact with skin, eyes, and clothing.[5] Avoid the formation of dust and aerosols.[5] Do not eat, drink, or smoke in the work area.[14] Wash hands thoroughly after handling.[14]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[5][6] Keep away from incompatible materials.[16] The storage area should be accessible only to authorized personnel.[17]
-
Spill Management: In case of a spill, first, remove all ignition sources.[13] Dampen the solid material with a solvent like acetone to prevent dusting and transfer it to a suitable container for disposal.[13] Clean the spill area with absorbent paper dampened with acetone, followed by washing with soap and water.[13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15] Do not let the product enter drains.[5]
Figure 2: A logical workflow for the safe handling of 4-Nitro-o-phenylenediamine hydrochloride in a laboratory setting.
Conclusion
4-Nitro-o-phenylenediamine hydrochloride is a cornerstone reagent whose utility is derived from the specific arrangement of its functional groups. Its role as a precursor to benzimidazoles, Schiff bases, and other complex molecules makes it indispensable in pharmaceutical research and materials science. However, its reactivity is matched by its potential hazards, demanding a thorough understanding of its properties and strict adherence to safety protocols. This guide provides the foundational knowledge for researchers to leverage the synthetic potential of 4-NOPD HCl effectively and safely.
References
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4-Nitro-1,2-phenylenediamine | C6H7N3O2. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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4-Nitro-o-phenylenediamine hydrochloride | C6H8ClN3O2. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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ICSC 1543 - 4-NITRO-o-PHENYLENEDIAMINE. (n.d.). Inchem.org. Retrieved January 6, 2026, from [Link]
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o-PHENYLENEDIAMINE. (n.d.). Organic Syntheses Procedure. Retrieved January 6, 2026, from [Link]
- Method of producing 4-nitro-m-phenylenediamine sulfate. (n.d.). Google Patents.
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4-Nitro-O-phenylene-diamine - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved January 6, 2026, from [Link]
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